1-Benzyl-4-iodo-piperidine
Overview
Description
1-Benzyl-4-iodo-piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C12H16IN . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The average mass of this compound is 189.254 Da and its monoisotopic mass is 189.115356 Da .Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-Benzyl-4-iodo-piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of developing potential antidementia agents. A study by Sugimoto et al. (1990) demonstrated that certain derivatives, particularly those with bulky moieties and akyl or phenyl groups, showed enhanced activity against acetylcholinesterase. This makes them potentially valuable in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).
Molecular Structure and Spectroscopic Analysis
Janani et al. (2020) conducted detailed molecular structure and spectroscopic studies on 1-Benzyl-4-(N-Boc-amino)piperidine, utilizing techniques like FT-IR, FT-Raman, NMR, and UV-Vis. This research provides essential insights into the physical and chemical properties of the compound, which is crucial for its application in various scientific research areas (Janani et al., 2020).
Radiolabeled Probes for σ-1 Receptors
Research by Waterhouse et al. (1997) explored the potential of halogenated 4-(phenoxymethyl)piperidines as radiolabeled probes for σ-1 receptors. They synthesized several derivatives and evaluated their affinity and selectivity using in vitro receptor binding assays. This research is significant for developing imaging probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Synthesis of Pharmaceuticals
Rodríguez-Franco et al. (2002) described the synthesis of 1-Benzyl-4-chloromethylpiperidine, which is used as a building block in creating compounds of pharmacological interest. This research is foundational in synthesizing new pharmaceuticals, especially those targeting specific neurological pathways (Rodríguez-Franco & Fernández-Bachiller, 2002).
Structure-Activity Relationships of AChE Inhibitors
Another study by Sugimoto et al. (1992) focused on the structure-activity relationships of acetylcholinesterase inhibitors, including 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives. This research contributes to understanding how structural changes in these compounds influence their effectiveness as AChE inhibitors (Sugimoto et al., 1992).
Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations
Arnold et al. (2003) investigated (E)-1-benzyl-3-(1-iodoethylidene)piperidine in the context of nucleophile-promoted alkyne-iminium ion cyclizations. This research has implications for the synthesis of complex organic molecules, highlighting the versatility of piperidine derivatives in organic chemistry (Arnold et al., 2003).
Radioiodination for Sigma-1 Receptor Ligands
Sadeghzadeh et al. (2014) developed techniques for radioiodination of piperidine derivatives, specifically as sigma-1 receptor ligands. This research is significant for the development of diagnostic and therapeutic agents in neurology and oncology (Sadeghzadeh et al., 2014).
Crystal Structure Analysis
Research by Sudhakar et al. (2005) involved determining the crystal structure of a specific this compound derivative. Crystal structure analysis is fundamental for understanding the physical and chemical properties of these compounds, which can be crucial in drug design and other scientific applications (Sudhakar et al., 2005).
Mechanism of Action
While the specific mechanism of action for 1-Benzyl-4-iodo-piperidine is not mentioned in the search results, it’s worth noting that the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Safety and Hazards
1-Benzyl-4-iodo-piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
1-benzyl-4-iodopiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRGTWRJQHSMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300070 | |
Record name | 4-Iodo-1-(phenylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109838-88-2 | |
Record name | 4-Iodo-1-(phenylmethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109838-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-(phenylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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